![molecular formula C18H16N4O2 B2439455 N1-(2-methylquinolin-4-yl)-N2-(pyridin-3-ylmethyl)oxalamide CAS No. 941963-34-4](/img/structure/B2439455.png)
N1-(2-methylquinolin-4-yl)-N2-(pyridin-3-ylmethyl)oxalamide
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Overview
Description
Quinolines and pyridines are both aromatic heterocyclic compounds, which means they contain a ring structure made up of carbon and nitrogen atoms . They are often used as building blocks in medicinal chemistry due to their wide range of pharmacological activities .
Synthesis Analysis
The synthesis of quinoline and pyridine derivatives often involves reactions with amines or other nitrogen-containing compounds . For example, N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines can be synthesized from α-bromoketones and 2-aminopyridines .Molecular Structure Analysis
The molecular structure of quinolines and pyridines is characterized by a six-membered ring with two adjacent carbon atoms replaced by a nitrogen atom . This structure can exhibit different tautomeric forms .Chemical Reactions Analysis
Quinolines and pyridines can undergo various chemical reactions, including C–C bond cleavage, cyclization, and bromination . The reaction conditions can greatly influence the products formed .Physical And Chemical Properties Analysis
Quinolines and pyridines are generally stable compounds. Their physical and chemical properties, such as solubility, melting point, and reactivity, can be influenced by the presence of different substituents on the ring structure .Scientific Research Applications
- Quinoline derivatives have been studied for their antimicrobial properties. Novel trifluoromethyl-containing quinolino-pyrazoles, synthesized from 3-aryl-1H-pyrazole-4-carbaldehydes and 1-(2-methyl-substituted)quinolin-4-yl)hydrazines, were screened for antitubercular and antibacterial activity . These compounds could potentially contribute to combating infectious diseases.
- Researchers have explored quinoline-based compounds as potential anti-fibrotic agents. Some derivatives, such as ethyl 6-(5-(p-tolylcarbamoyl)pyrimidin-2-yl)nicotinate and ethyl 6-(5-((3,4-difluorophenyl)carbamoyl)pyrimidin-2-yl)nicotinate, exhibited better anti-fibrotic activities than existing drugs like Pirfenidone . These findings suggest their potential in treating fibrotic conditions.
- The synthesis of N-isoquinolin-1-yl carbamates has been achieved using a catalyst-free method. The reaction proceeds through the intermediate formation of hetaryl isocyanates. Although the yields are lower, this approach provides access to isoquinoline-based carbamates .
- Quinoline derivatives have diverse biological activities beyond antimicrobials. Some natural quinoline alkaloids, such as chloroquine, have been used as drugs. Researchers continue to explore their potential in various therapeutic areas .
- Quinoline-based compounds exhibit interesting photophysical properties. Researchers have explored their use as fluorescent sensors for detecting metal ions, pH changes, and other analytes. These applications extend beyond traditional drug development .
Antitubercular and Antibacterial Activity
Anti-Fibrotic Agents
Isoquinolin-1-yl Carbamates
Biological Activity Beyond Antimicrobials
Photophysical Properties and Sensors
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
N'-(2-methylquinolin-4-yl)-N-(pyridin-3-ylmethyl)oxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4O2/c1-12-9-16(14-6-2-3-7-15(14)21-12)22-18(24)17(23)20-11-13-5-4-8-19-10-13/h2-10H,11H2,1H3,(H,20,23)(H,21,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DKMSQGKMMOOSIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=C1)NC(=O)C(=O)NCC3=CN=CC=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N1-(2-methylquinolin-4-yl)-N2-(pyridin-3-ylmethyl)oxalamide |
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